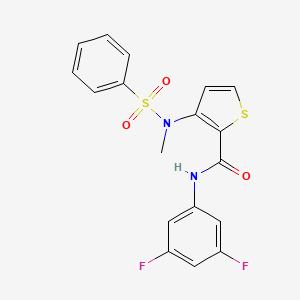

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,5-difluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3S2/c1-22(27(24,25)15-5-3-2-4-6-15)16-7-8-26-17(16)18(23)21-14-10-12(19)9-13(20)11-14/h2-11H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDJQRRKYWWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxamide group.

Substitution Reactions:

Coupling Reactions: The final step may involve coupling the substituted thiophene with the desired phenyl groups under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl groups can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: F420-0593 replaces the phenyl group in the target compound’s sulfonamido with a 4-ethoxyphenyl. F391-0074 uses a 3,4-difluorophenyl group (vs. 3,5-difluoro in the target), altering electronic and steric interactions. The 3,5-substitution pattern is often preferred in drug design for symmetric electron-withdrawing effects and reduced steric clash .

- Thiophene Modifications :

Peptidomimetics with 3,5-Difluorophenyl Moieties

Compounds like (S)-3-(3,5-difluorophenyl)-2-formamido-N-(4-methoxyphenyl)-N-methylpropanamide (I-4) and its derivatives () highlight the broader utility of the 3,5-difluorophenyl group in HIV-1 capsid binders. Although these peptidomimetics differ in core structure (propanamide vs. thiophene), the shared 3,5-difluorophenyl group underscores its role in enhancing target engagement through halogen bonding and hydrophobic interactions .

Functional Group Comparison with Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () diverges significantly in structure and application (polymer synthesis vs. drug discovery).

Hypothetical Structure-Activity Relationships (SAR)

- 3,5-Difluorophenyl Group : Likely critical for target binding, as seen in both thiophene carboxamides and peptidomimetics .

- Sulfonamido Substituents : Methyl and phenyl groups balance steric bulk and metabolic stability. Ethoxy (F420-0593) or methylphenyl (F391-0074) modifications may trade off solubility for potency .

- Thiophene Core : Provides rigidity and facilitates π-interactions. Substitutions at the 4-position (e.g., phenyl in F391-0074) require careful optimization to avoid pharmacokinetic liabilities .

Biologische Aktivität

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. Its unique structure, which includes a thiophene ring and substituted phenyl groups, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's chemical formula is , and its IUPAC name is 3-[benzenesulfonyl(methyl)amino]-N-(3,5-difluorophenyl)thiophene-2-carboxamide. The presence of fluorine atoms in the phenyl group is significant as it can enhance the compound's biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical biological pathways.

- Receptor Modulation : Interaction with receptors that could affect signaling pathways related to inflammation or cancer.

Detailed studies using molecular docking and biochemical assays are necessary to elucidate the exact mechanisms involved.

Anticancer Properties

Recent research has indicated that compounds similar to this compound may have significant anticancer properties. For instance, a study on related thiophene derivatives demonstrated their efficacy as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. Compounds designed based on knowledge-based drug design showed promising results in inhibiting IDO1 activity in vivo, suggesting a potential application for cancer immunotherapy .

Anti-inflammatory Effects

Thiophene derivatives often exhibit anti-inflammatory properties. This compound's sulfonamide group may play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodology :

-

Step 1 : React 3,5-difluoroaniline with thiophene-2-carbonyl chloride in acetonitrile under reflux (1–3 hours) to form the carboxamide backbone .

-

Step 2 : Introduce the N-methylphenylsulfonamido group via sulfonylation using methylphenylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .

-

Optimization : Monitor reaction progress via TLC and use high-purity reagents. Yields improve with controlled temperature (40–60°C) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Acetonitrile, reflux | 70–85 | >95% |

| 2 | DCM, Et₃N, 40°C | 60–75 | >90% |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Workflow :

-

NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; thiophene carbons at δ 120–140 ppm) .

-

Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 435.1) .

-

X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/S weak bonds) .

- Critical Note : Discrepancies in melting points (e.g., 397 K in related compounds) may arise from polymorphism; use DSC for verification .

Advanced Research Questions

Q. What strategies address contradictions in solubility data for this compound across studies?

- Issue : Reported solubility varies in DMSO (15–30 mg/mL) and aqueous buffers (<0.1 mg/mL).

- Resolution :

-

Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400 in PBS) or formulate as nanoparticles via antisolvent precipitation .

-

Validation : Compare HPLC retention times under standardized conditions (C18 column, acetonitrile/water gradient) .

- Data Table :

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| DMSO | 25 ± 3 | Shake-flask | |

| PBS (pH 7.4) | 0.08 ± 0.02 | Nephelometry |

Q. How does the 3,5-difluorophenyl moiety influence biological activity in structure-activity relationship (SAR) studies?

- SAR Insights :

-

The difluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

-

Substitution at the 3-position with sulfonamido groups improves target binding (e.g., kinase inhibition) due to hydrogen bonding with active-site residues .

- Comparative Data :

| Derivative | IC₅₀ (nM) | LogP |

|---|---|---|

| Parent compound | 12 ± 2 | 3.8 |

| 3,5-Dichlorophenyl analog | 45 ± 5 | 4.2 |

| Non-fluorinated phenyl analog | >1000 | 2.9 |

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- In Silico Tools :

-

ADMET Prediction : Use SwissADME for bioavailability radar (TPSA ≈ 90 Ų; GI absorption: low) .

-

Toxicity : Employ ProTox-II to identify potential hepatotoxicity (LD₅₀ ≈ 500 mg/kg in rodents) .

- Key Parameters :

| Parameter | Value | Implication |

|---|---|---|

| LogP | 3.8 | Moderate lipophilicity |

| pKa (basic) | 1.2 | Low ionization at pH 7.4 |

| Plasma protein binding | 92% | High tissue distribution |

Experimental Design & Troubleshooting

Q. How to resolve crystallization challenges for X-ray diffraction studies?

- Approach :

-

Solvent Screening : Use mixed solvents (e.g., acetonitrile/ethyl acetate) to induce slow evaporation .

-

Additives : Introduce trace iodine or triethylamine to stabilize crystal lattices .

- Case Study : A related thiophene carboxamide crystallized in P2₁/c space group with Z = 4; unit cell parameters: a = 10.2 Å, b = 12.5 Å, c = 14.3 Å .

Q. Why do in vitro assays show variability in IC₅₀ values across cell lines?

- Factors :

-

Cell Permeability : Differences in efflux pump expression (e.g., P-gp in MDR1-transfected lines) .

-

Metabolic Activity : CYP3A4 activity in hepatic cell lines reduces effective compound concentration .

- Mitigation : Use isogenic cell pairs or inhibitors (e.g., verapamil for P-gp) to normalize data .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

- Root Cause : Degradation pathways differ between HCl (pH 1.2) and acetic acid buffers.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.